(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride
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Overview
Description
(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride is a complex organic compound that features a unique bicyclic structure combined with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a quinoline derivative with a bicyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its bicyclic structure and quinoline moiety make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-4-quinolinyl)methanol: This compound shares a similar structure but may have different stereochemistry and functional groups.
1-Azabicyclo[2.2.2]octane derivatives: These compounds have a similar bicyclic structure but may lack the quinoline moiety.
Uniqueness
The uniqueness of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol lies in its combination of a bicyclic structure with a quinoline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H28Cl2N2O3 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H;1H2 |
InChI Key |
FJOBXTBQDSJADF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl.Cl |
Origin of Product |
United States |
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